Product packaging for 5-Phenyl-2-sulfanyl-4,6-pyrimidinediol(Cat. No.:)

5-Phenyl-2-sulfanyl-4,6-pyrimidinediol

Cat. No.: B494251
M. Wt: 220.25g/mol
InChI Key: NCTFZUUDZXRELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-sulfanyl-4,6-pyrimidinediol is a high-purity, synthetically versatile pyrimidine derivative designed for advanced pharmaceutical and medicinal chemistry research. The pyrimidine scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities and its role as a key building block in DNA and RNA . This compound features a phenyl substituent and sulfur-containing functional group, which are common structural motifs used to enhance binding affinity and modulate the physicochemical properties of lead molecules . Pyrimidine-based compounds, including those with sulfur and diol substitutions, demonstrate significant potential in developing novel therapeutic agents. Research indicates such derivatives possess notable antimicrobial activities against a range of drug-resistant pathogens . Furthermore, pyrimidine cores are established in the synthesis of molecules with potent anti-inflammatory effects, acting through the inhibition of key inflammatory mediators . The scaffold's synthetic accessibility allows for facile structural diversification at multiple positions, enabling researchers to explore extensive structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and improved pharmacokinetic profiles . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the available safety data sheets and handle the material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2S B494251 5-Phenyl-2-sulfanyl-4,6-pyrimidinediol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25g/mol

IUPAC Name

6-hydroxy-5-phenyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5H,(H3,11,12,13,14,15)

InChI Key

NCTFZUUDZXRELF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC(=S)NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)NC2=O)O

Origin of Product

United States

Reactivity and Transformation Pathways of 5 Phenyl 2 Sulfanyl 4,6 Pyrimidinediol

Tautomerism in 5-Phenyl-2-sulfanyl-4,6-pyrimidinediol: Keto-Enol and Thione-Thiol Equilibrium

This compound exists as a mixture of tautomeric forms in both solid state and in solution. This dynamic equilibrium involves both keto-enol and thione-thiol tautomerism, leading to several possible structures. The primary tautomeric forms include the diketo-thione, enol-keto-thione, diol-thione, keto-thiol, and enol-thiol forms.

The keto-enol tautomerism occurs at the 4- and 6-positions of the pyrimidine (B1678525) ring, where the hydroxyl groups can exist in equilibrium with their corresponding keto forms. Simultaneously, the 2-sulfanyl group can exist in either the thione (C=S) or the thiol (-SH) form. The relative populations of these tautomers are influenced by factors such as the physical state (solid or solution), solvent polarity, pH, and temperature.

Spectroscopic studies, including NMR and IR, alongside computational calculations, have been instrumental in elucidating the predominant tautomeric forms. In many cases, the diketo-thione form is found to be the most stable tautomer in the solid state, stabilized by intermolecular hydrogen bonding. In solution, the equilibrium can shift towards other forms depending on the solvent's ability to form hydrogen bonds. For instance, in polar aprotic solvents, the enolic and thiolic forms may be more prevalent.

Table 1: Major Tautomeric Forms of this compound

Tautomeric Form Structural Features
Diketo-thione Two C=O groups at C4 and C6; one C=S group at C2
Enol-keto-thione One C=O group, one C-OH group; one C=S group
Diol-thione Two C-OH groups at C4 and C6; one C=S group at C2
Keto-thiol One or two C=O groups; one C-SH group at C2

Oxidative Transformations of the Sulfanyl (B85325) Group to Sulfinyl and Sulfonyl Derivatives

The sulfanyl group at the C2 position of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These transformations significantly alter the electronic properties and reactivity of the pyrimidine ring.

The oxidation can be achieved using a variety of oxidizing agents, with the product depending on the strength of the oxidant and the reaction conditions. Milder oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, typically yield the sulfinyl derivative. Stronger oxidizing agents, like potassium permanganate (B83412) or excess m-CPBA, will further oxidize the sulfinyl intermediate to the corresponding sulfonyl compound.

The resulting 5-phenyl-2-sulfinyl- and 5-phenyl-2-sulfonyl-4,6-pyrimidinediols are valuable intermediates in organic synthesis. The sulfinyl and sulfonyl groups are good leaving groups, facilitating nucleophilic substitution reactions at the C2 position.

Table 2: Oxidation of the Sulfanyl Group

Product Oxidizing Agent Typical Conditions
5-Phenyl-2-sulfinyl-4,6-pyrimidinediol H₂O₂ in CH₃COOH or m-CPBA (1 equiv.) Room temperature or slightly elevated

Nucleophilic Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring in this compound and its derivatives is electron-deficient and can undergo nucleophilic substitution reactions. The reactivity towards nucleophiles is enhanced by the presence of electron-withdrawing groups. The sulfanyl group itself can be displaced by strong nucleophiles, particularly after its oxidation to a better leaving group (sulfinyl or sulfonyl). nih.gov

Common nucleophiles that can react with the activated pyrimidine ring include amines, alkoxides, and thiolates. These reactions provide a pathway to a wide range of substituted pyrimidines with diverse functionalities. For instance, reaction with primary or secondary amines can introduce amino substituents at the C2 position, a common structural motif in biologically active molecules.

The regioselectivity of the substitution is generally at the C2 position due to the lability of the sulfanyl/sulfinyl/sulfonyl group. The reaction conditions typically involve heating the pyrimidine substrate with the nucleophile in a suitable solvent.

Electrophilic Aromatic Substitution Reactions on the Phenyl Substituent

The phenyl group attached to the C5 position of the pyrimidine ring can undergo electrophilic aromatic substitution reactions. The pyrimidine ring itself is generally deactivating towards electrophilic attack on the phenyl ring due to its electron-withdrawing nature. However, under appropriate conditions, substitution can be achieved.

The directing effect of the pyrimidine ring on the phenyl substituent is complex and can be influenced by the tautomeric form of the pyrimidine and the reaction conditions. Generally, the pyrimidine ring acts as a meta-directing group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, predominantly at the meta-position of the phenyl ring. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst can introduce a halogen atom at the meta-position.

Table 3: Electrophilic Aromatic Substitution on the Phenyl Ring

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 5-(3-Nitrophenyl)-2-sulfanyl-4,6-pyrimidinediol
Bromination Br₂, FeBr₃ 5-(3-Bromophenyl)-2-sulfanyl-4,6-pyrimidinediol

Cyclization Reactions Leading to Fused Ring Systems Derived from this compound

The reactive functional groups present in this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the diol and sulfanyl functionalities, as well as the active methylene (B1212753) group at the C5 position (in its keto tautomer).

The diol functionality can react with bifunctional electrophiles to form fused ring systems. For example, reaction with α,ω-dihaloalkanes can lead to the formation of new rings fused to the pyrimidine core. Similarly, the active methylene group at C5 can be a site for condensation reactions with aldehydes or other electrophiles, which can then undergo subsequent cyclization. These strategies are valuable for constructing complex polycyclic structures. core.ac.ukorganic-chemistry.org

The sulfanyl group and the adjacent nitrogen atom can participate in cyclization reactions with appropriate reagents to form condensed thiazolopyrimidines or other sulfur-containing fused systems. For instance, reaction with α-haloketones can lead to the formation of a thiazole (B1198619) ring fused to the pyrimidine, resulting in a thiazolo[3,2-a]pyrimidine scaffold. These condensed pyrimidine analogs are of significant interest due to their potential biological activities. nih.gov

Theoretical and Mechanistic Investigations of 5 Phenyl 2 Sulfanyl 4,6 Pyrimidinediol

Elucidation of Reaction Mechanisms for Synthetic Pathways

The primary route for synthesizing 5-Phenyl-2-sulfanyl-4,6-pyrimidinediol involves the condensation of a substituted malonic acid derivative with thiourea (B124793). Specifically, the reaction of diethyl phenylmalonate with thiourea is a common and effective method. The mechanism of this pyrimidine (B1678525) ring formation is a classic example of a condensation reaction, which can be influenced by various catalytic conditions.

A general mechanism begins with the deprotonation of the active methylene (B1212753) group of the diethyl phenylmalonate by a base, creating a nucleophilic carbanion. This is followed by a nucleophilic attack on one of the carbonyl carbons by the sulfur or nitrogen atom of thiourea. Subsequent cyclization and dehydration steps lead to the formation of the stable pyrimidine ring.

Investigation of Catalytic Roles in Pyrimidine Ring Formation

The synthesis of the pyrimidine ring of this compound is often facilitated by catalysts, which play a crucial role in activating the reactants and controlling the reaction rate.

Base Catalysis: The most common catalytic approach involves the use of a base, such as sodium ethoxide (NaOEt). The base abstracts a proton from the α-carbon of diethyl phenylmalonate, generating a highly reactive enolate. This enolate then acts as the key nucleophile, initiating the condensation with thiourea. The strength of the base can significantly influence the reaction rate by affecting the concentration of the enolate intermediate. nih.gov

Acid Catalysis: While less common for this specific synthesis, acid catalysis can be employed in related pyrimidine syntheses. An acid catalyst would typically protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic thiourea.

Lewis Acid Catalysis: In some multicomponent reactions that produce pyrimidine derivatives, Lewis acids like zinc bromide (ZnBr₂) or bismuth-mediated synthesis have been utilized. nih.gov These catalysts function by coordinating to carbonyl oxygens, thereby activating the electrophile and facilitating the key bond-forming steps of the cyclocondensation process.

A proposed general mechanism for the base-catalyzed synthesis is as follows:

Enolate Formation: The ethoxide ion deprotonates the diethyl phenylmalonate, forming an enolate.

Nucleophilic Addition: The thiourea adds to one of the ester carbonyl groups of the enolate.

Cyclization: An intramolecular nucleophilic attack occurs, where a nitrogen atom of the thiourea attacks the second ester carbonyl group, forming a heterocyclic intermediate.

Elimination: The intermediate eliminates two molecules of ethanol (B145695) to form the final this compound product.

Analysis of Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity and stereoselectivity are critical concepts in synthesis, dictating the specific orientation and spatial arrangement of the final product.

Regioselectivity: In the synthesis of this compound from diethyl phenylmalonate and thiourea, the issue of regioselectivity is straightforward. Thiourea is a symmetrical molecule with respect to its two amino groups, and the two ester groups of the malonate are equivalent. Therefore, the initial nucleophilic attack and subsequent cyclization lead to a single constitutional isomer, and complex regiochemical outcomes are not expected. Studies on multicomponent reactions involving thiobarbituric acid have explored how reaction conditions (e.g., thermal heating vs. ultrasonic irradiation) can direct the pathway toward different structural isomers, such as spirocyclic versus azocine (B12641756) products, highlighting the importance of kinetic versus thermodynamic control in determining regioselectivity. nih.gov

Stereoselectivity: The this compound molecule is achiral and does not possess any stereocenters. As a result, its synthesis from achiral precursors does not involve stereoselectivity. However, in related photochemical [2+2] cycloaddition reactions catalyzed by chiral photosensitizers, the formation of specific stereoisomers is a key focus of mechanistic investigation, though this is not directly applicable to the primary synthesis of the title compound.

Theoretical Predictions of Electronic Structure and Reactivity

While specific, in-depth computational studies exclusively focused on this compound are not widely available in the surveyed literature, the theoretical principles for analyzing its electronic structure and reactivity are well-established. Such analyses are typically performed using methods like Density Functional Theory (DFT). nih.govjacsdirectory.comresearchgate.net

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. mdpi.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction. For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom and the π-system of the pyrimidine ring, making these sites nucleophilic. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which a molecule is most likely to accept electrons. The LUMO would likely be distributed over the carbonyl groups and the pyrimidine ring, indicating these are the electrophilic sites susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov A theoretical study on related thiobarbituric acid derivatives showed that the electron density in the HOMO is high over the thiobarbituric ring, while the LUMO density can be localized on other parts of the molecule, influencing reactivity. mdpi.com

A theoretical DFT calculation would provide the precise energies and spatial distributions for these orbitals, which are essential for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)
ParameterCalculated Value (eV)Primary LocalizationPredicted Reactivity Role
EHOMO-6.5Sulfur atom, Phenyl ring π-systemNucleophilic / Electron Donor
ELUMO-1.8Carbonyl carbons, Pyrimidine ring π*-systemElectrophilic / Electron Acceptor
Energy Gap (ΔE)4.7N/AIndicates moderate chemical stability

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific experimental or computational data for this compound is not available in the cited literature.

Studies on Aromaticity and Electronic Delocalization within the Pyrimidine System

Aromaticity is a key concept related to the stability and reactivity of cyclic, conjugated systems. While the pyrimidine ring itself has aromatic character, the presence of carbonyl and thio-carbonyl groups in this compound complicates this picture. The molecule exists in tautomeric forms, primarily a keto-enol equilibrium, which significantly affects electron delocalization.

Theoretical studies would typically employ methods to quantify the degree of aromaticity:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates a high degree of aromaticity.

Electron Delocalization Indices (e.g., PDI, FLU): These indices quantify the extent to which electrons are shared between atoms in the ring.

For this compound, the pyrimidine ring's aromaticity is likely diminished due to the sp3-hybridized C5 carbon in its common tautomeric form and the exocyclic double bonds to oxygen and sulfur, which disrupt the cyclic π-conjugation. However, the phenyl substituent contributes its own aromatic system to the molecule. A computational analysis would reveal the extent of π-electron delocalization across the entire molecule, including conjugation between the phenyl and pyrimidine rings. internationaljournalcorner.com

Computational Modeling of Intermolecular Interactions

Understanding how this compound interacts with other molecules is vital for predicting its physical properties and biological activity. Computational modeling techniques, such as molecular docking and Hirshfeld surface analysis, are used to study these non-covalent interactions. nih.govnih.gov

Hydrogen Bonding: The N-H protons and the carbonyl oxygen atoms are strong hydrogen bond donors and acceptors, respectively. These interactions would be dominant in the solid state and in polar solvents, leading to the formation of dimers or extended networks.

π-π Stacking: The presence of the phenyl ring and the pyrimidine ring allows for π-π stacking interactions with other aromatic systems.

Molecular docking simulations could be used to predict the binding mode of this compound within a protein active site. Such models would identify key interactions, like hydrogen bonds with specific amino acid residues and hydrophobic interactions involving the phenyl group, which are crucial for molecular recognition. nih.govnih.gov Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal structure, providing a detailed picture of the packing environment. nih.gov

Table 2: Potential Intermolecular Interactions of this compound
Interaction TypeParticipating GroupsSignificance
Hydrogen Bonding (Donor)N-H groups of the pyrimidine ringStrong, directional interaction; key for crystal packing and receptor binding.
Hydrogen Bonding (Acceptor)C=O (carbonyl) groupsStrong, directional interaction; complements donor sites.
π-π StackingPhenyl ring, Pyrimidine ringStabilizing interaction with other aromatic systems.
Hydrophobic InteractionsPhenyl ringImportant for binding in nonpolar pockets of proteins.

Analysis of Hydrogen Bonding Networks

The molecular structure of this compound, featuring multiple hydrogen bond donors (N-H groups) and acceptors (carbonyl C=O and thiocarbonyl C=S groups), allows for the formation of extensive and robust hydrogen bonding networks. These networks are fundamental to the stability of its crystalline structure and its molecular self-assembly.

Table 1: Predicted Hydrogen Bond Parameters in a Dimeric System of this compound

Donor (D) Acceptor (A) D-H···A Interaction Predicted Distance (H···A) Å Predicted Angle (D-H···A) ° Predicted Energy (kcal/mol)
N-H O=C N-H···O 1.85 - 2.05 160 - 175 -5.0 to -7.5
N-H N (pyrimidine) N-H···N 2.00 - 2.20 155 - 170 -4.0 to -6.0
N-H S=C N-H···S 2.30 - 2.60 150 - 165 -2.5 to -4.5

Note: The data in this table are representative values based on theoretical studies of similar molecular systems and are intended to illustrate the expected interactions for this compound.

Simulation of π-π Stacking Interactions

The presence of a phenyl group and the pyrimidine ring in this compound makes it a candidate for engaging in π-π stacking interactions. These non-covalent interactions, arising from the attraction between electron-rich π systems, are crucial for molecular organization and recognition processes. researchgate.net

Simulations of π-π stacking are typically performed using high-level ab initio electronic structure theory methods. researchgate.net These studies investigate the binding energies and preferred geometries of interaction. For aromatic rings, two primary configurations are typically observed: the parallel-displaced, where the rings are stacked on top of each other but shifted, and the T-shaped, where the edge of one ring points towards the face of the other. researchgate.net

In this compound, several types of π-π interactions are possible:

Phenyl-Phenyl Stacking: Interactions between the phenyl rings of adjacent molecules.

Phenyl-Pyrimidine Stacking: Interactions between a phenyl ring and the pyrimidine ring of a neighboring molecule.

Pyrimidine-Pyrimidine Stacking: Interactions between the heterocyclic pyrimidine rings.

The strength and nature of these interactions can be tuned by substituents on the aromatic rings. researchgate.netnih.gov Energy decomposition analysis can reveal that these interactions are a complex interplay of electrostatic, dispersion, and exchange-repulsion forces. researchgate.net Computational models predict that π-π stacking interaction energies for phenyl-heterocycle systems are typically in the range of -1 to -5 kcal/mol. scielo.org.mx The distance between the interacting ring centroids is another key parameter, often found to be between 3.5 and 4.0 Å. scielo.org.mxresearchgate.net Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are powerful tools used to visualize and characterize these weak interactions within the crystal structure. scielo.org.mxmdpi.com

Table 2: Predicted Parameters for π-π Stacking Interactions in this compound | Interacting Rings | Stacking Configuration | Predicted Centroid-Centroid Distance (Å) | Predicted Interaction Energy (kcal/mol) | | :--- | :--- | :--- | :--- | | Phenyl || Phenyl | Parallel-Displaced | 3.60 - 3.80 | -2.0 to -3.5 | | Phenyl || Phenyl | T-Shaped | 4.50 - 5.00 | -1.5 to -2.5 | | Phenyl || Pyrimidine | Parallel-Displaced | 3.50 - 3.70 | -2.5 to -4.0 | | Pyrimidine || Pyrimidine | Parallel-Displaced | 3.40 - 3.60 | -3.0 to -5.0 |

Note: The data in this table are representative values derived from computational studies on analogous aromatic and heterocyclic systems to predict the behavior of this compound.

Future Research Directions and Challenges for 5 Phenyl 2 Sulfanyl 4,6 Pyrimidinediol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve hazardous solvents and toxic reagents. rasayanjournal.co.in A primary challenge and a significant area for future research is the development of novel and sustainable synthetic pathways for 5-Phenyl-2-sulfanyl-4,6-pyrimidinediol and its analogs. Green chemistry principles are paramount in this endeavor, aiming to enhance yield, reduce environmental impact, and improve economic feasibility. rasayanjournal.co.inbenthamdirect.com

Future research should focus on the following sustainable methodologies:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.com Further exploration of microwave irradiation for the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Ultrasonic Synthesis: The use of ultrasound is another green technique that can enhance reaction rates and yields. rasayanjournal.co.inbenthamdirect.com Investigating its application in the synthesis of this specific pyrimidine derivative is a promising research avenue.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach by combining three or more reactants in a single step, which can lead to higher efficiency and reduced waste. rasayanjournal.co.inresearchgate.net Designing MCRs for the one-pot synthesis of this compound would be a significant advancement.

Solvent-Free and Catalyst-Free Reactions: Conducting reactions without solvents or with environmentally benign catalysts minimizes waste and potential toxicity. benthamdirect.comresearchgate.net Research into solid-state reactions or the use of green catalysts for the synthesis of this compound is highly desirable. nih.gov

A comparative overview of traditional versus green synthetic approaches for pyrimidine derivatives is presented in the table below.

FeatureTraditional SynthesisGreen Synthesis
Solvents Often hazardous and volatile organic compoundsWater, ionic liquids, or solvent-free conditions rasayanjournal.co.inbenthamdirect.com
Catalysts Often toxic and difficult to recoverRecyclable, non-toxic catalysts nih.gov
Energy Input Conventional heating, often for long durationsMicrowave, ultrasound, mechanochemical methods rasayanjournal.co.inbenthamdirect.com
Reaction Time Can be lengthyOften significantly shorter rasayanjournal.co.in
Yield Variable, can be lowGenerally higher yields rasayanjournal.co.in
Waste Generation SignificantMinimized

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding experimental research and reducing the reliance on trial-and-error approaches. For this compound and its derivatives, advanced computational modeling is a crucial area for future exploration.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR models can be developed to correlate the structural features of thiobarbiturate derivatives with their biological activities, such as cytotoxicity. nih.gov This can help in designing new derivatives with enhanced potency.

Pharmacophore Modeling: This technique identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can guide the design of new this compound derivatives with improved target specificity.

Molecular Docking: Docking simulations can predict the binding orientation and affinity of a ligand to a protein target. nih.govmdpi.comnih.gov This is invaluable for identifying potential molecular targets and understanding the mechanism of action of this compound derivatives. For instance, docking studies have been used to predict the binding of pyrimidine derivatives to enzymes like urease and cyclin-dependent kinase 2. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecular structure, electronic properties, and reactivity of these compounds. mdpi.com Such studies can also predict nonlinear optical (NLO) properties, suggesting potential applications in materials science. mdpi.com

The table below summarizes various computational techniques and their applications in the study of pyrimidine derivatives.

Computational TechniqueApplicationPredicted Properties
2D-QSARCorrelate structure with biological activityCytotoxicity, enzyme inhibition nih.gov
Pharmacophore ModelingIdentify essential features for bioactivityLigand-receptor interactions nih.gov
Molecular DockingPredict binding to biological targetsBinding affinity, interaction patterns nih.govnih.gov
DFTAnalyze electronic structure and propertiesMolecular geometry, reactivity, NLO properties mdpi.commdpi.com

Identification of New Molecular Targets for Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.govresearchgate.net A significant future research direction for this compound is the identification of novel molecular targets to expand its therapeutic potential.

Current research on related pyrimidine and thiobarbituric acid derivatives has identified several promising targets:

Enzyme Inhibition: Thiobarbituric acid derivatives have shown potent inhibitory activity against enzymes like urease. nih.gov Pyrimidine analogs can also target thymidylate synthase, an important enzyme in DNA synthesis. nih.govacs.org Investigating the inhibitory potential of this compound against a broader range of enzymes is a key research area.

Kinase Inhibition: Phenylpyrimidine derivatives have been investigated as inhibitors of various kinases, such as c-Met and PIM-1 kinase, which are implicated in cancer. nih.govrsc.org Exploring the kinase inhibitory profile of this compound could uncover new anticancer applications.

Antimicrobial Targets: Pyrimidine analogues have been shown to target proteins involved in thymineless death in Gram-positive bacteria. acs.orgacs.org This suggests that this compound could be a scaffold for developing new antibiotics against multidrug-resistant bacteria. acs.org

The following table lists some known molecular targets for pyrimidine and thiobarbituric acid derivatives.

Target ClassSpecific Target ExamplePotential Therapeutic Application
EnzymesUrease nih.govTreatment of H. pylori infections
EnzymesThymidylate Synthase nih.govacs.orgAnticancer, Antimicrobial
Kinasesc-Met nih.govAnticancer
KinasesPIM-1 Kinase rsc.orgAnticancer
Bacterial ProteinsThymineless-death related proteins acs.orgAntibacterial

Integration of this compound into Interdisciplinary Research Frameworks

The future of research on this compound lies in its integration into broader, interdisciplinary research frameworks that bridge chemistry, biology, and materials science. The versatility of the pyrimidine scaffold allows for functionalization, leading to compounds with diverse applications. researchgate.netmdpi.comresearchgate.net

Potential areas for interdisciplinary research include:

Medicinal Chemistry and Drug Discovery: The core structure of this compound can serve as a privileged scaffold for the development of new therapeutic agents. mdpi.comacs.org Collaborative efforts between synthetic chemists, computational biologists, and pharmacologists are essential to design, synthesize, and evaluate new derivatives for a range of diseases.

Materials Science: Functionalized pyrimidine derivatives have shown potential as nonlinear optical (NLO) materials. mdpi.comresearchgate.net Research at the intersection of organic chemistry and materials science could lead to the development of novel materials with applications in optoelectronics and photonics.

Agricultural Science: Pyrimidine derivatives have been explored for their insecticidal and herbicidal activities. nih.govacs.org Interdisciplinary research involving chemists and agricultural scientists could lead to the development of new and effective crop protection agents.

The table below outlines potential interdisciplinary applications for functionalized this compound derivatives.

Research FieldPotential ApplicationKey Collaborating Disciplines
Medicinal ChemistryAnticancer, antimicrobial, anti-inflammatory drugs gsconlinepress.comnih.govresearchgate.netPharmacology, Computational Biology, Biochemistry
Materials ScienceNonlinear optical materials, sensors mdpi.comthieme-connect.dePhysics, Engineering
Agricultural ScienceInsecticides, herbicides nih.govacs.orgEntomology, Plant Science

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.